molecular formula C6H8FNO3 B6160237 methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate CAS No. 95048-76-3

methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate

Cat. No.: B6160237
CAS No.: 95048-76-3
M. Wt: 161.13 g/mol
InChI Key: IVCVISIMTCJZHG-IMJSIDKUSA-N
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Description

Methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and a pyrrolidine ring, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate typically involves the use of chiral precursors and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to achieve enantioselective synthesis. For instance, the precursor (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid can be esterified using methanol in the presence of a suitable catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for catalyst optimization are often employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-methylglutamate
  • (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid
  • (2S,5S)-4-fluoro-5-[(trityloxy)methyl]tetrahydrofuran-2-yl

Uniqueness

Methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Ethyl 2-oxo-4-fluoropyrrolidine-3-carboxylate", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Ethyl 2-oxo-4-fluoropyrrolidine-3-carboxylate is reacted with methylamine in methanol to form methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride in methanol to form the corresponding alcohol.", "Step 3: The alcohol is then treated with hydrochloric acid to form the hydrochloride salt.", "Step 4: The hydrochloride salt is then treated with sodium hydroxide to form the free base.", "Step 5: The free base is extracted with diethyl ether and the organic layer is washed with water.", "Step 6: The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the target compound, methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate." ] }

CAS No.

95048-76-3

Molecular Formula

C6H8FNO3

Molecular Weight

161.13 g/mol

IUPAC Name

methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C6H8FNO3/c1-11-6(10)4-2-3(7)5(9)8-4/h3-4H,2H2,1H3,(H,8,9)/t3-,4-/m0/s1

InChI Key

IVCVISIMTCJZHG-IMJSIDKUSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](C(=O)N1)F

Canonical SMILES

COC(=O)C1CC(C(=O)N1)F

Purity

95

Origin of Product

United States

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